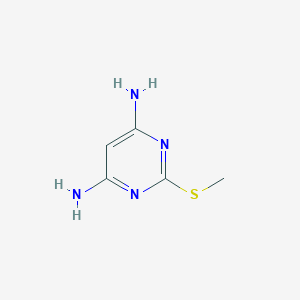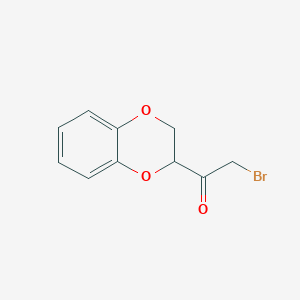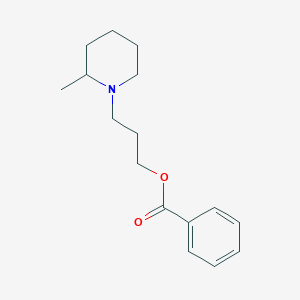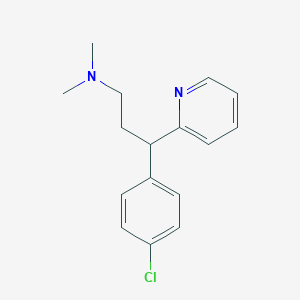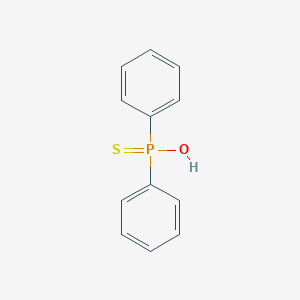
Diphenylthiophosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenylthiophosphinic acid, also known as DPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPTA is a thiophosphinic acid derivative that is widely used as a ligand in coordination chemistry. It has also been extensively studied for its biological and physiological effects, making it a promising compound for future research.
Wirkmechanismus
The mechanism of action of Diphenylthiophosphinic acid is not fully understood, but it is believed to act as a chelating agent, forming stable complexes with metal ions. In addition, Diphenylthiophosphinic acid has been shown to exhibit antioxidant properties, which may contribute to its biological activity.
Biochemische Und Physiologische Effekte
Diphenylthiophosphinic acid has been studied for its potential biological and physiological effects, including its anticancer and antimicrobial properties. In vitro studies have shown that Diphenylthiophosphinic acid can inhibit the growth of various cancer cell lines, including breast cancer and lung cancer cells. In addition, Diphenylthiophosphinic acid has been shown to exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Diphenylthiophosphinic acid in laboratory experiments is its ease of synthesis and availability. Diphenylthiophosphinic acid is a relatively inexpensive compound that can be synthesized using standard laboratory equipment. However, one limitation of using Diphenylthiophosphinic acid is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are numerous future directions for research involving Diphenylthiophosphinic acid. One area of interest is the development of new catalytic applications for Diphenylthiophosphinic acid, including its use in the synthesis of new materials. In addition, further studies are needed to fully understand the mechanism of action of Diphenylthiophosphinic acid and its potential applications in the field of medicinal chemistry. Finally, more research is needed to explore the potential toxicity of Diphenylthiophosphinic acid and its safety for use in various applications.
Synthesemethoden
Diphenylthiophosphinic acid can be synthesized through a variety of methods, including the reaction of diphenylphosphine with sulfur. Another method involves the reaction of diphenylphosphine with sulfur monochloride, followed by hydrolysis to yield Diphenylthiophosphinic acid. The synthesis of Diphenylthiophosphinic acid is relatively straightforward and can be performed using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
Diphenylthiophosphinic acid has been extensively studied for its potential applications in various fields, including catalysis, materials science, and medicinal chemistry. As a ligand, Diphenylthiophosphinic acid has been shown to form stable complexes with a wide range of metal ions, making it a promising candidate for catalytic applications. In addition, Diphenylthiophosphinic acid has been used as a precursor for the synthesis of various materials, including metal sulfides and metal phosphides.
Eigenschaften
CAS-Nummer |
14278-72-9 |
|---|---|
Produktname |
Diphenylthiophosphinic acid |
Molekularformel |
C12H11OPS |
Molekulargewicht |
234.26 g/mol |
IUPAC-Name |
hydroxy-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H11OPS/c13-14(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,13,15) |
InChI-Schlüssel |
UHFIMVQOGRRZRM-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)S |
SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)O |
Kanonische SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)O |
Andere CAS-Nummern |
14278-72-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



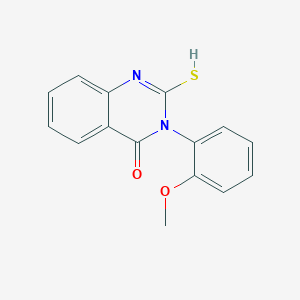

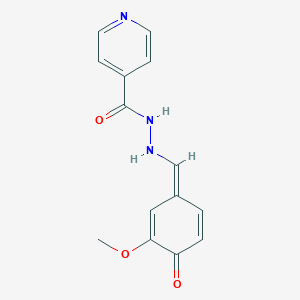
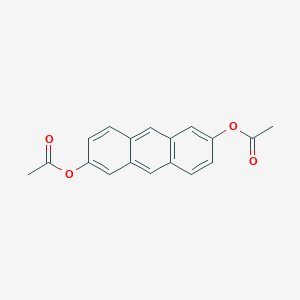
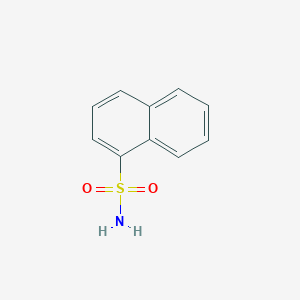
![3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B86910.png)
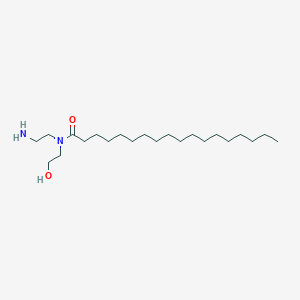
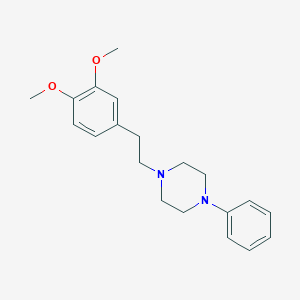
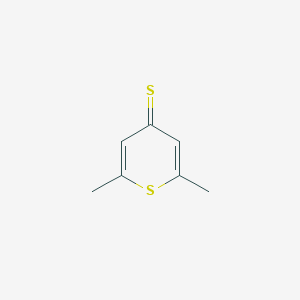
![7-Oxabicyclo[4.1.0]heptane-3-carbonitrile](/img/structure/B86918.png)
